molecular formula C11H10F3N5O2 B1520789 2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate CAS No. 1241066-68-1

2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate

Cat. No.: B1520789
CAS No.: 1241066-68-1
M. Wt: 301.22 g/mol
InChI Key: PUFZHIBSZNPRFL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate is a useful research compound. Its molecular formula is C11H10F3N5O2 and its molecular weight is 301.22 g/mol. The purity is usually 95%.
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Biological Activity

2,2,2-Trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate, also known by its CAS number 1241066-68-1, is a compound of significant interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10F3N5O2
  • Molecular Weight : 301.22 g/mol
  • CAS Number : 1241066-68-1

The compound features a carbamate functional group and a tetrazole ring, which are known to influence its biological interactions.

Research indicates that compounds containing tetrazole and carbamate moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some studies suggest that similar carbamate derivatives can inhibit bacterial growth and have antifungal properties. The presence of the trifluoroethyl group may enhance lipophilicity, improving membrane penetration and bioavailability in microbial cells .
  • Enzyme Inhibition : Compounds with carbamate structures have been shown to act as inhibitors of various enzymes. For instance, the inhibition of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and cancer metastasis, has been noted in related studies .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several carbamate derivatives, revealing that those with similar structural features to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoroethyl group in enhancing activity through improved solubility and stability .
  • Cancer Research : Another investigation focused on the potential of tetrazole-containing compounds to inhibit cancer cell proliferation. The findings indicated that derivatives could effectively induce apoptosis in certain cancer cell lines by modulating pathways associated with cell death and survival .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that the trifluoroethyl group may contribute to enhanced metabolic stability. Studies have shown that modifications in the chemical structure can significantly affect absorption rates and half-lives, which are critical for therapeutic efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of MMPs
Cancer Cell ProliferationInduction of apoptosis in cancer cell lines

Pharmacokinetic Properties

CompoundAbsorption RateHalf-Life (min)Metabolic Stability
Carbamate Derivative 1High23.5 ± 0.5Moderate
Carbamate Derivative 2Moderate40.7 ± 2.2High

Scientific Research Applications

Agrochemical Applications

One of the primary applications of this compound is in the development of plant protection agents . The compound has been studied for its efficacy against a variety of pests, including insects and nematodes. Its fluorinated structure enhances its stability and effectiveness as an insecticide.

Case Study: Insecticidal Activity

Research has demonstrated that derivatives of this compound exhibit significant insecticidal properties . For example, studies have shown that compounds featuring the trifluoroethyl group can disrupt the normal functioning of pest species by interfering with their nervous systems. This makes them promising candidates for developing new classes of pesticides that are both effective and environmentally friendly .

Pharmaceutical Applications

In addition to its agrochemical uses, 2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate has potential applications in pharmaceutical development . Its ability to modulate biological pathways makes it a candidate for drug discovery programs targeting various diseases.

Case Study: Drug Development

The compound has been explored for its potential as a therapeutic agent in treating conditions influenced by neurochemical pathways. The incorporation of the tetrazole moiety is particularly noteworthy as it can enhance bioactivity and solubility in biological systems .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-methyl-5-(tetrazol-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c1-7-2-3-8(19-6-15-17-18-19)4-9(7)16-10(20)21-5-11(12,13)14/h2-4,6H,5H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFZHIBSZNPRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.